Cas no 1564-49-4 (Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate)

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
- ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE
- 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid ethyl ester
- 1-Methyl-5-nitroimidazol-2-carbonsaeure-ethylester
- AC1MBZ4S
- ANW-69751
- CTK8C3158
- Ethyl1-methyl-5-nitro-1H-imidazole-2-carboxylate
- 1-METHYL-5-NITRO-1H-IMIDAZOL-2-CARBONICACID ETHYL ESTER
- ethyl 1-methyl-5-nitro-imidazole-2-carboxylate
- SCHEMBL11695421
- DA-34650
- DTXSID20374538
- 1564-49-4
- 1H-Imidazole-2-carboxylic acid, 1-methyl-5-nitro-, ethyl ester
- AM10428
- W11229
- BAA56449
- CS-0036350
- AKOS000281684
- SY063415
- AS-54934
- SB73810
- MFCD03789116
-
- MDL: MFCD03789116
- インチ: InChI=1S/C7H9N3O4/c1-3-14-7(11)6-8-4-5(9(6)2)10(12)13/h4H,3H2,1-2H3
- InChIKey: IFMBEWCVGFBHPO-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=NC=C(N1C)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 199.05930578g/mol
- どういたいしつりょう: 199.05930578g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 89.9Ų
じっけんとくせい
- ゆうかいてん: 81-83°C
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302+H312+H332-H315-H319-H335
- 警告文: P261-P280-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C(BD241883)
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1001436-5g |
ethyl 1-methyl-5-nitroimidazole-2-carboxylate |
1564-49-4 | 95% | 5g |
$600 | 2024-08-02 | |
Chemenu | CM122459-1g |
ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate |
1564-49-4 | 95%+ | 1g |
$124 | 2023-02-17 | |
abcr | AB152091-5 g |
1-Methyl-5-nitro-1H-imidazol-2-carbonicacid ethyl ester; . |
1564-49-4 | 5g |
€581.20 | 2022-06-12 | ||
Chemenu | CM122459-100mg |
ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate |
1564-49-4 | 95+% | 100mg |
$131 | 2021-08-05 | |
abcr | AB152091-5g |
1-Methyl-5-nitro-1H-imidazol-2-carbonicacid ethyl ester; . |
1564-49-4 | 5g |
€595.90 | 2023-09-17 | ||
abcr | AB152091-1g |
1-Methyl-5-nitro-1H-imidazol-2-carbonicacid ethyl ester; . |
1564-49-4 | 1g |
€232.50 | 2024-04-19 | ||
Aaron | AR001PF1-1g |
1H-Imidazole-2-carboxylic acid, 1-methyl-5-nitro-, ethyl ester |
1564-49-4 | 98% | 1g |
$42.00 | 2025-01-21 | |
Aaron | AR001PF1-100mg |
1H-Imidazole-2-carboxylic acid, 1-methyl-5-nitro-, ethyl ester |
1564-49-4 | 98% | 100mg |
$13.00 | 2025-01-21 | |
1PlusChem | 1P001P6P-1g |
1H-Imidazole-2-carboxylic acid, 1-methyl-5-nitro-, ethyl ester |
1564-49-4 | 98% | 1g |
$63.00 | 2023-12-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2750-250mg |
ethyl 1-methyl-5-nitro-imidazole-2-carboxylate |
1564-49-4 | 97% | 250mg |
¥251.0 | 2024-04-23 |
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate 関連文献
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2. Back matter
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylateに関する追加情報
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate: A Comprehensive Overview
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, with CAS No. 1564-49-4, is a versatile organic compound that has garnered significant attention in various scientific and industrial applications. This compound belongs to the class of imidazole derivatives, which are widely recognized for their unique chemical properties and biological activities. The structure of Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate features a substituted imidazole ring with a nitro group at position 5 and an ethoxycarbonyl group at position 2, along with a methyl substituent at position 1. These functional groups contribute to its reactivity and make it a valuable intermediate in organic synthesis.
Recent studies have highlighted the potential of Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate in the field of medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and anticancer properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinase enzymes, which are key targets in cancer therapy. This finding underscores the importance of imidazole derivatives in drug discovery and development.
In addition to its medicinal applications, Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate has also found utility in materials science. Its ability to form coordination complexes with transition metals has been leveraged in the development of novel catalysts for organic transformations. A notable example is its use as a ligand in palladium-catalyzed cross-coupling reactions, which are fundamental in synthesizing complex organic molecules. This application not only highlights the compound's versatility but also its significance in advancing sustainable chemical processes.
The synthesis of Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate typically involves multi-step reactions, often starting from simpler imidazole precursors. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For example, a 2023 report in Green Chemistry described a microwave-assisted synthesis that significantly reduces reaction time and energy consumption compared to traditional methods. Such innovations are critical for scaling up production while maintaining high yields and purity.
Another area where Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate has shown promise is in agrochemicals. Its ability to act as a plant growth regulator has been explored in recent agricultural studies. A study published in Pest Management Science in 2023 revealed that this compound can enhance crop resistance to certain fungal pathogens without adverse effects on plant growth. This application aligns with the growing demand for sustainable agricultural practices and eco-friendly chemical solutions.
Furthermore, the nitro group present in Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate imparts unique electronic properties that make it an attractive candidate for use in electrochemical applications. Researchers have investigated its potential as an electrode material in supercapacitors and lithium-ion batteries. Preliminary results indicate that derivatives of this compound can exhibit high capacitance and excellent cycling stability, making them promising candidates for next-generation energy storage devices.
Despite its wide-ranging applications, the handling and storage of Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate require careful consideration due to its sensitivity to moisture and light. Proper storage conditions are essential to maintain its stability and ensure optimal performance in various applications. Additionally, ongoing research is focused on optimizing its bioavailability for therapeutic uses, particularly through targeted drug delivery systems.
In conclusion, Ethyl 1-methyl-5-nitro-H-imidazole--carboxy-late (CAS No: 1564--49--4) is a multifaceted compound with significant potential across diverse fields. Its role as an intermediate in organic synthesis, coupled with its unique chemical properties, positions it as a key player in advancing scientific research and industrial innovation. As new applications continue to emerge, this compound will undoubtedly remain at the forefront of chemical research and development.
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